N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

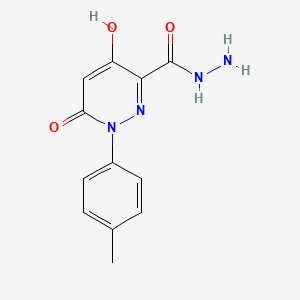

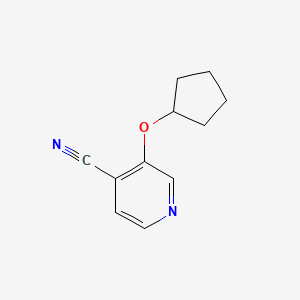

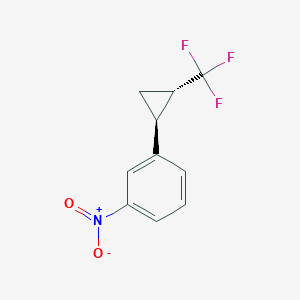

This compound is a complex organic molecule that contains several interesting functional groups, including a furan ring, a pyrazole ring, and a benzofuran ring . These groups are common in many biologically active compounds and pharmaceuticals .

Synthesis Analysis

While specific synthesis methods for this compound are not available, furan derivatives are generally synthesized using various methods including cyclization reactions . The synthesis of such complex molecules often involves multiple steps, each requiring specific reagents and conditions .Molecular Structure Analysis

The molecule contains a furan ring, which is a five-membered ring with four carbon atoms and one oxygen atom . It also contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms . Finally, it contains a benzofuran ring, which is a fused ring system consisting of a benzene ring and a furan ring .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

A significant area of research involves the synthesis of complex molecules that incorporate the benzofuran motif, due to its relevance in pharmaceutical chemistry. An efficient strategy for the synthesis of multifunctionalized benzofuran derivatives under microwave irradiation has been developed, highlighting a method that could potentially be applied to the synthesis of N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide (Guan‐Hua Ma et al., 2014). This method emphasizes the eco-friendly aspects of synthesis, avoiding tedious workup procedures by allowing direct precipitation of products from the reaction solution.

Reactivity and Applications

The reactivity of furan and benzofuran compounds towards various chemical transformations has been a subject of research. For example, the transformation of tetrahydrobenzofurans under oxidative conditions to yield novel derivatives indicates the potential for creating diverse compounds with varying biological activities (A. Levai et al., 2002). Such studies are crucial for expanding the toolkit available for pharmaceutical research and development.

Biological Activities

Research on the biological activities of compounds related to this compound is ongoing. The exploration of heteroaromatic carboxylic acids and their fluorinated derivatives showcases the potential for discovering novel biological activities (Xi Yuan et al., 2017). This area of research is essential for identifying new therapeutic agents.

Antimicrobial and Anticancer Activities

The development of new antimicrobial and anticancer agents remains a critical area of research. Compounds incorporating the furan and benzofuran units have been synthesized and tested for their biological activities. Some derivatives have shown promising results against various microorganisms and cancer cell lines, indicating the potential therapeutic applications of these compounds (Yasser H. Zaki et al., 2018). Such studies are fundamental for advancing the development of new drugs.

Propiedades

IUPAC Name |

N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3/c1-13-19(17-8-5-11-25-17)14(2)23(22-13)10-9-21-20(24)18-12-15-6-3-4-7-16(15)26-18/h3-8,11-12H,9-10H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBDXNDXHVKPWSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)C2=CC3=CC=CC=C3O2)C)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-6,7-dimethylchromen-2-one](/img/structure/B2868896.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)furan-2-carboxamide hydrochloride](/img/structure/B2868899.png)

![1-Morpholino-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}-1-ethanone](/img/structure/B2868905.png)

![3-[(4-Bromophenyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B2868914.png)

![3-chloro-N-[4-[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenyl]benzamide](/img/structure/B2868915.png)